![molecular formula C8H7BrN2O B2498692 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 84712-08-3](/img/structure/B2498692.png)

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Overview

Description

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a chemical compound with potential interest in various fields of chemistry due to its unique structure and properties. The compound serves as a scaffold for further chemical modifications, leading to the development of new materials and bioactive molecules.

Synthesis Analysis

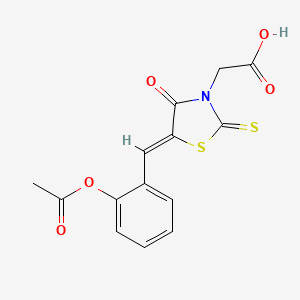

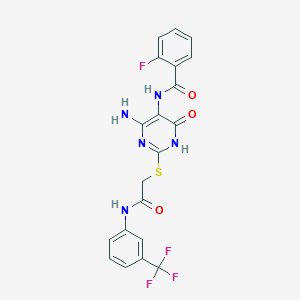

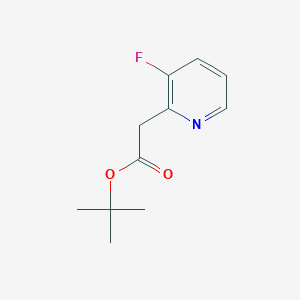

The synthesis of related benzimidazole derivatives involves various strategies, including cyclization reactions and one-pot synthesis methods. For instance, the reaction of bromosalicylaldehyde with diaminephenylene under specific conditions leads to benzimidazole derivatives through a cyclization process (Sun Ducheng, 2012). Furthermore, a one-pot synthesis approach has been introduced for 1,2-diphenyl-1H-benzo[d]imidazole derivatives, showcasing the versatility in synthesizing benzimidazole compounds (Manman Sun et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the specific compound , is typically confirmed using techniques like X-ray crystallography, NMR, and IR spectroscopy. Such studies provide detailed insights into the arrangement of atoms and the overall geometry of the molecules (P. Murthy et al., 2017).

Chemical Reactions and Properties

Benzimidazole compounds, including 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, participate in various chemical reactions, leading to a wide range of derivatives with diverse properties. These reactions include N-arylation, C–H functionalization, and formation of coordination polymers, demonstrating the reactivity and functional versatility of the benzimidazole core (R. Patra et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are influenced by their molecular structure. Studies involving spectroscopic methods and computational chemistry provide insights into the vibrational modes, electronic transitions, and other physical characteristics relevant to their application potential (H. Gökce et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and its derivatives, such as reactivity patterns, stability, and interaction with other molecules, are crucial for their application in material science and medicinal chemistry. Investigations using various analytical techniques help elucidate these properties, guiding the development of new compounds with tailored functionalities (A. Tavman, 2006).

Scientific Research Applications

Structural Analysis and Design of Amyloid-Avid Probes

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and its regioisomers have been studied in the context of designing amyloid-avid probes. The structures of these compounds have been elucidated through NMR NOESY experiments and single-crystal X-ray diffraction analysis. This research is significant for understanding the structural aspects of benzimidazole compounds, which are crucial in the design of probes for amyloid structures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of novel compounds related to 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one demonstrated their potential in combating bacterial and fungal infections. These compounds exhibited comparable antibacterial activity to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Synthesis and Application in Coordination Polymers

The synthesis and properties of coordination polymers, incorporating compounds similar to 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, have been explored. These coordination polymers are significant in materials science for their potential applications in various fields, including luminescence and magnetism (He et al., 2020).

Development of Cardiotonic Agents

Research on derivatives of 1,3-dihydro-2H-imidazol-2-ones, a class closely related to 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, has shown promising results in the development of cardiotonic agents. These agents have demonstrated potential in the treatment of congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Synthesis and Identification of Novel Compounds

In another study, novel compounds derived from 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one were synthesized and identified. This research contributes to the expanding library of benzimidazole derivatives and their potential applications in various fields of chemistry and pharmaceuticals (Adnan, Hassan, & Thamer, 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one . .

properties

IUPAC Name |

6-bromo-3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNULJBICDDCLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)

amine](/img/structure/B2498625.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)